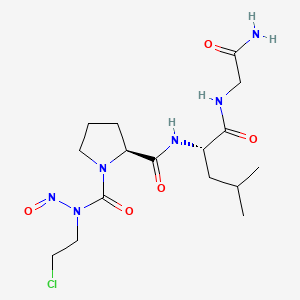
Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl- involves several steps. One common method is the nitrosation of secondary amines using nitrosonium ions (NO+) under mild conditions . The reaction typically employs reagents such as tert-butyl nitrite (TBN) and 18-Crown-6 in dichloromethane. This method is efficient and provides high yields of the desired nitrosamine .
化学反应分析
Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
科学研究应用
This compound has significant applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer properties, where it acts as an alkylating agent, causing DNA damage in cancer cells .
作用机制
The mechanism of action of Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl- involves the alkylation of DNA. The [N’-(2-chloroethyl)-N’-nitrosoamino]carbonyl group reacts with DNA, forming interstrand cross-links that inhibit DNA replication and transcription, leading to cell death . This mechanism is similar to other nitrosoureas, which are known for their cytotoxic effects on cancer cells .
相似化合物的比较
Similar compounds include other nitrosoureas such as carmustine (BCNU), lomustine (CCNU), and semustine (MeCCNU). These compounds share the [N’-(2-chloroethyl)-N’-nitrosoamino]carbonyl group and exhibit similar anticancer activities . Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl- is unique due to its specific amino acid sequence, which may confer different pharmacokinetic properties and biological activities .
属性
CAS 编号 |
83472-41-7 |
|---|---|
分子式 |
C16H27ClN6O5 |
分子量 |
418.9 g/mol |
IUPAC 名称 |
(2S)-2-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-N-(2-chloroethyl)-1-N-nitrosopyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C16H27ClN6O5/c1-10(2)8-11(14(25)19-9-13(18)24)20-15(26)12-4-3-6-22(12)16(27)23(21-28)7-5-17/h10-12H,3-9H2,1-2H3,(H2,18,24)(H,19,25)(H,20,26)/t11-,12-/m0/s1 |
InChI 键 |
GYYRDJMMVDRHEC-RYUDHWBXSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)N(CCCl)N=O |
规范 SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)N(CCCl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















